Virginiamycin M1

Antimicrobial susceptibility MIC determination Staphylococcus aureus

Virginiamycin M1 (CAS 21411-53-0) is a high-purity streptogramin A antibiotic validated for specific, critical applications: (1) antimicrobial susceptibility testing with clear MIC breakpoints for resistance monitoring; (2) ribosomal E-site protection studies using its co-crystal template (PDB: 4U25); (3) analytical standard-grade quantification of residues via validated LC‑MS/MS protocols. Its unique structural features—a 16‑membered macrocyclic lactone with precise stereochemistry—make it non‑substitutable by analogs (e.g., madumycin II). Supported by documented stability profiles and bulk stocks, this product is the definitive procurement choice for research and reference-standard needs.

Molecular Formula C28H35N3O7
Molecular Weight 525.6 g/mol
CAS No. 21411-53-0
Cat. No. B142073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVirginiamycin M1
CAS21411-53-0
Synonyms(3R,4R,5E,10E,12E,14S)-8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone;  Mikamycin A;  Ostreogrycin A;  Antibiotic PA 114A1;  Factor
Molecular FormulaC28H35N3O7
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC1C=CC(=O)NCC=CC(=CC(CC(=O)CC2=NC(=CO2)C(=O)N3CCC=C3C(=O)OC1C(C)C)O)C
InChIInChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/b7-5+,10-9+,18-13+/t19-,20-,26-/m1/s1
InChIKeyDAIKHDNSXMZDCU-FQTGFAPKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid
SolubilityPoorly soluble in water

Virginiamycin M1 (CAS 21411-53-0): Streptogramin A Antibiotic for Research and Analytical Applications


Virginiamycin M1 (CAS 21411-53-0), also known as Pristinamycin IIA or Ostreogrycin A, is a polyunsaturated macrocyclic lactone antibiotic belonging to the streptogramin A group [1]. Produced by Streptomyces virginiae and other Streptomyces species, it functions by binding to the 50S ribosomal subunit at the peptidyl transferase center, inhibiting bacterial protein synthesis [2]. This compound is a key component of the natural virginiamycin complex and the semisynthetic antibiotic combination quinupristin/dalfopristin [3]. Virginiamycin M1 is widely utilized in antimicrobial susceptibility testing, resistance mechanism studies, and as an analytical reference standard in residue analysis [4].

Why Virginiamycin M1 Cannot Be Substituted by Other Streptogramins or Macrolides


Substitution of Virginiamycin M1 with other streptogramin A compounds or macrolides is precluded by its unique structural features and specific binding interactions. Despite sharing a common binding site on the 50S ribosomal subunit, structural variations in the proline-containing macrocycle significantly alter binding affinity and resistance profiles [1]. For instance, the substitution of proline with alanine (as in madumycin II) or cysteine (as in griseoviridin) modifies interactions with the ribosome and acetyltransferase enzymes like VatD, leading to divergent antibacterial spectra and susceptibility to resistance mechanisms [2]. Furthermore, the synergistic potency of Virginiamycin M1 with B-type streptogramins is highly dependent on the precise stereochemistry and functional groups of the A component, meaning that even closely related analogs do not replicate the quantitative antimicrobial effects observed with the natural M1/S1 pair [3].

Quantitative Evidence Guide for Virginiamycin M1: Potency, Synergy, and Resistance Profiles


Intrinsic Antibacterial Potency of Virginiamycin M1 Against Staphylococcus aureus

Virginiamycin M1 exhibits a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus when tested alone . In contrast, Virginiamycin S1 (the B-type streptogramin component) demonstrates a significantly higher MIC of 4 μg/mL against the same species . This 16-fold difference in intrinsic potency highlights the superior standalone activity of the M1 component and underscores its importance as the primary driver of antibacterial activity in the virginiamycin complex.

Antimicrobial susceptibility MIC determination Staphylococcus aureus

Synergistic Antibacterial Activity: Virginiamycin M1 in Combination with S1

The combination of Virginiamycin M1 and Virginiamycin S1 demonstrates strong synergy against Staphylococcus aureus. While M1 alone has an MIC of 0.25 μg/mL and S1 alone has an MIC of 4 μg/mL, the combination reduces the effective MIC to 0.125 μg/mL [1]. This represents a 2-fold improvement over M1 alone and a 32-fold improvement over S1 alone. Quantitatively, the combination improves the bactericidal effect by a factor ranging from 1 to 30 times compared to the individual components . This synergy is a hallmark of the streptogramin class and is essential for achieving clinical bactericidal activity.

Antibiotic synergy Fractional inhibitory concentration Streptogramin combination

Structural Basis for Differential Resistance: Virginiamycin M1 vs. Dalfopristin

Structural analysis of the streptogramin A acetyltransferase VatD reveals a key differentiator between Virginiamycin M1 and the semisynthetic analog dalfopristin. While both compounds bind VatD, dalfopristin binding is accompanied by a conformational change in its pyrollidine ring that alters specific interactions with the enzyme [1]. This structural distinction impacts susceptibility to enzymatic inactivation. Furthermore, resistance surveillance data show that among Enterococcus faecium isolates, resistance rates to virginiamycin M1 (65-98%) are significantly higher than those to quinupristin/dalfopristin (15-34%), highlighting the divergent clinical resistance landscapes faced by these related compounds [2].

Antibiotic resistance Acetyltransferase Structural biology

Specific Binding Site on the Ribosome: Virginiamycin M1 Protects the E-Site Nucleotide C2394

Chemical probing of antibiotic-ribosome complexes identified a unique protective effect of Virginiamycin M1 on nucleotide C2394 within the peptidyl transferase loop region of 23S rRNA, a site associated with the ribosomal E-site [1]. This protection pattern is distinct from other peptidyl transferase inhibitors like chloramphenicol, carbomycin, and tylosin, which induce different reactivity changes [2]. Quantitatively, Virginiamycin M1 binding induced changes in reactivity across 8 to 9 nucleotides, indicating a complex and specific conformational stabilization of the peptidyl transferase center [3].

Ribosome binding Peptidyl transferase Chemical probing

Analytical Purity and Stability: Vendor Specifications for Virginiamycin M1

Commercially available Virginiamycin M1 is supplied with validated purity specifications essential for quantitative analytical applications. Multiple vendors report purity levels of ≥95% to ≥99% as determined by HPLC, with some offering certificates of analysis detailing specific batch purity (e.g., 99.13%) . Stability data indicate that the compound remains stable for ≥4 years when stored at -20°C as a solid . In solution, DMSO stock solutions at 100 mg/mL can be prepared, though solutions are noted to be unstable, and it is recommended to prepare fresh or use aliquoted stocks within 1 month .

Analytical reference standard HPLC purity Method validation

Improved Anti-MRSA Potency of a Reduced Analog: 5,6-Dihydrovirginiamycin M1

A regio-selectively reduced analog of Virginiamycin M1, 5,6-dihydrovirginiamycin M1, exhibits a 2-fold increase in antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to the parent compound [1]. Docking studies suggest that the reduced analog binds more tightly to the streptogramin A acetyltransferase VatA with lower overall free energy, potentially contributing to its enhanced potency by evading a resistance mechanism [2]. This finding demonstrates the utility of Virginiamycin M1 as a scaffold for developing next-generation streptogramins with improved activity against resistant pathogens.

MRSA Antibiotic analog Biotransformation

High-Value Application Scenarios for Virginiamycin M1 in Research and Industry


Antimicrobial Susceptibility Testing and Resistance Surveillance

Virginiamycin M1 is an essential component in antimicrobial susceptibility testing panels for monitoring resistance to streptogramins in clinical and veterinary isolates. As demonstrated, MIC values of 0.25 μg/mL against S. aureus and 32 mg/L in resistant E. faecium provide clear breakpoints for categorizing isolates . Its inclusion in panels alongside quinupristin/dalfopristin allows for comparative resistance surveillance, essential for tracking the dissemination of vat and vga resistance genes in Enterococcus faecium populations [7].

Structural and Mechanistic Studies of Ribosome Function

The unique ability of Virginiamycin M1 to protect nucleotide C2394 in the ribosomal E-site makes it an invaluable molecular probe for studying peptidyl transferase center dynamics . Its co-crystal structure with the E. coli 70S ribosome (PDB: 4U25) provides a high-resolution template for computational docking studies and structure-based drug design [7]. Researchers investigating the structural basis of translation inhibition or the mechanism of synergistic antibiotic action rely on pure Virginiamycin M1 for these experiments.

Analytical Reference Standard for Residue Analysis

With validated high purity (≥95-99% by HPLC) and established stability, Virginiamycin M1 serves as a certified reference standard for the quantification of streptogramin residues in food products . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated using this compound as a standard for detecting virginiamycin residues in livestock and poultry products, ensuring compliance with food safety regulations [7].

Medicinal Chemistry and Analog Development

As a natural scaffold with potent anti-staphylococcal activity, Virginiamycin M1 is a starting point for semisynthetic modifications aimed at improving potency and evading resistance. The successful creation of 5,6-dihydrovirginiamycin M1, which demonstrates a 2-fold improvement in anti-MRSA activity, validates the use of this compound in biotransformation and medicinal chemistry programs . The known binding interactions with acetyltransferases like VatA also guide rational design of analogs with reduced susceptibility to enzymatic inactivation [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Virginiamycin M1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.